molecular formula C9H11ClN4 B2912469 2-methyl-2H-indazole-3-carboximidamide hydrochloride CAS No. 2137614-13-0

2-methyl-2H-indazole-3-carboximidamide hydrochloride

Cat. No.: B2912469
CAS No.: 2137614-13-0
M. Wt: 210.67
InChI Key: HFBZEKPAZIMBJP-UHFFFAOYSA-N
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Description

2-methyl-2H-indazole-3-carboximidamide hydrochloride is an organic compound with the molecular formula C₉H₁₁ClN₄ and a molecular weight of 210.67 g/mol . It is a derivative of indazole, a bicyclic aromatic heterocycle, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazole-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylindazole with cyanamide in the presence of a suitable catalyst to form the carboximidamide group . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

2-methyl-2H-indazole-3-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-2H-indazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-methylindazole: A precursor in the synthesis of 2-methyl-2H-indazole-3-carboximidamide hydrochloride.

    3-carboximidamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

This compound is unique due to its specific combination of the indazole core and carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

IUPAC Name

2-methylindazole-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13;/h2-5H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBZEKPAZIMBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137614-13-0
Record name 2-methyl-2H-indazole-3-carboximidamide hydrochloride
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